3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile
Description
3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a 5-membered thiophene ring substituted with a chlorine atom at the 5-position and a β-ketonitrile group at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for constructing fused heterocyclic systems and functional materials. Its chlorothiophene moiety enhances electron-withdrawing characteristics, while the nitrile group facilitates nucleophilic reactions, cyclization, and participation in multicomponent reactions .
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPVLUBBUYIFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501812 | |
| Record name | 3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71683-01-7 | |
| Record name | 3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of 5-chlorothiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Thiophene derivatives with various substituents at the 5-position.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrile group and the thiophene ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Variations in Thiophene Derivatives
- 3-(Thiophen-2-yl)-3-oxopropanenitrile : Lacking the chlorine substituent, this analog exhibits reduced electron-withdrawing effects, leading to higher reactivity in electrophilic aromatic substitution but lower stability compared to the chlorinated derivative. Applications in optoelectronics are less prominent due to diminished electronic tuning .
- (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one: A chalcone derivative with a conjugated enone system. The absence of a nitrile group limits its utility in cyclization reactions, but the extended conjugation enhances nonlinear optical properties, making it suitable for optoelectronic materials .
Heterocycle Core Modifications
- 3-(4-Methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile: Replacing thiophene with thiazole introduces a basic nitrogen atom, enabling hydrogen bonding and altering solubility. This compound is preferentially used in bioactive heterocycle synthesis, such as pyrazoles and benzimidazoles, due to its enhanced nucleophilicity .
- 3-(1H-Indol-3-yl)-3-oxopropanenitrile : The indole core provides aromatic π-stacking capabilities and NH hydrogen-bonding sites, favoring applications in antifungal agents and molecular docking studies. The nitrile group aids in forming oxazole derivatives via cyclization .
Functional Group Variations
- 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile : The pyrrole ring’s electron-rich nature increases susceptibility to electrophilic attack. This derivative is employed in catalytic multicomponent reactions to synthesize pyrrole hybrids with high yields (88–97%) under mild conditions .
- 3-[5-(tert-Butyl)-2-methyl-3-furyl]-3-oxopropanenitrile : The bulky tert-butyl group sterically hinders reactions at the furan ring, reducing reactivity but improving thermal stability. Applications focus on specialty polymers and corrosion inhibitors .
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Compounds
Stability and Crystallographic Insights
- Stability : The chlorine atom in this compound enhances oxidative stability compared to bromo or iodo analogs (e.g., 3-(5-bromo-2-iodophenyl)-3-oxopropanenitrile), which are prone to halogen exchange .
- Crystallography : SHELXL refinement () is critical for resolving hydrogen-bonding patterns in nitrile-containing crystals. The absence of NH groups in the chlorothiophene derivative results in weaker intermolecular interactions compared to indole-based analogs .
Biological Activity
3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile is an organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its interaction with various biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The compound has the following molecular formula: C8H6ClN2O. It features a chlorothiophene moiety, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways critical for cellular responses.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity :
- Anti-inflammatory Effects :
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Antimicrobial Properties :
- Preliminary studies suggest that it possesses antimicrobial activity against various pathogens, indicating potential use in treating infections.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Pharmacokinetics
Pharmacokinetic studies suggest that the bioavailability of this compound is influenced by its solubility and stability. Factors such as pH, presence of transport proteins, and metabolic pathways play crucial roles in its absorption and distribution within the body.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
